molecular formula C16H15N3O2 B12170423 N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12170423
M. Wt: 281.31 g/mol
InChI Key: BAOIOFVTQONGSY-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a methoxy group at the 6th position, an indole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the carboxamide group and the methoxypyridine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound features a thiazole ring instead of an indole ring and has similar biological activities.

    N-(6-methoxypyridin-3-yl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of an indole ring and is used in different applications.

Uniqueness

N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its indole ring system is particularly important for its interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C16H15N3O2/c1-19-13-6-4-3-5-11(13)9-14(19)16(20)18-12-7-8-15(21-2)17-10-12/h3-10H,1-2H3,(H,18,20)

InChI Key

BAOIOFVTQONGSY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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